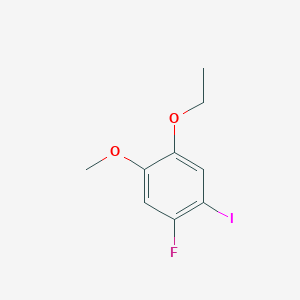
1-Ethoxy-4-fluoro-5-iodo-2-methoxybenzene
Cat. No. B8712564
Key on ui cas rn:
900174-84-7
M. Wt: 296.08 g/mol
InChI Key: VVYOTTZNQZLJPW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Patent
US07622585B2
Procedure details


To a solution of 64D (324 mg, 1.1 mmol) in THF (5 mL) at −78° C. was slowly added n-BuLi (1.6 M in hexanes, 1.40 mL, 2.2 mmol). The reaction mixture was stirred at −78° C. for 20 min, followed by addition of trimethyl borate (0.31 mL, 2.8 mmol). The mixture was stirred at −78° C. for 3.0 h and then warmed up to rt over 18 h. It was quenched by addition of 1.0 N HCl (2.0 mL). After extraction with EtOAc, washing with a solution of Na2S2O3, brine and drying over Na2SO4, the crude product was purified by silica gel chromatography (eluting with 5% methanol in CH2Cl2) to give 64E (210 mg, 80% yield) as a white solid. 1H NMR (400 MHz, Methanol-d4) δ ppm 1.36 (t, J=6.81 Hz, 3H) 3.86 (s, 3H) 4.00 (q, J=7.03 Hz, 2H) 6.72 (d, J=10.11 Hz, 1H) 6.89 (d, J=5.27 Hz, 1H).



Identifiers


|
REACTION_CXSMILES
|
[CH2:1]([O:3][C:4]1[CH:9]=[C:8](I)[C:7]([F:11])=[CH:6][C:5]=1[O:12][CH3:13])[CH3:2].[Li]CCCC.[B:19](OC)([O:22]C)[O:20]C>C1COCC1>[CH2:1]([O:3][C:4]1[C:5]([O:12][CH3:13])=[CH:6][C:7]([F:11])=[C:8]([B:19]([OH:22])[OH:20])[CH:9]=1)[CH3:2]
|
Inputs


Step One
|
Name
|
|
|
Quantity
|
324 mg
|
|
Type
|
reactant
|
|
Smiles
|
C(C)OC1=C(C=C(C(=C1)I)F)OC
|
Step Two
|
Name
|
|
|
Quantity
|
1.4 mL
|
|
Type
|
reactant
|
|
Smiles
|
[Li]CCCC
|
Step Three
|
Name
|
|
|
Quantity
|
0.31 mL
|
|
Type
|
reactant
|
|
Smiles
|
B(OC)(OC)OC
|
Step Four
|
Name
|
|
|
Quantity
|
5 mL
|
|
Type
|
solvent
|
|
Smiles
|
C1CCOC1
|
Conditions


Temperature
|
Control Type
|
UNSPECIFIED
|
|
Setpoint
|
-78 °C
|
Stirring
|
Type
|
CUSTOM
|
|
Details
|
The reaction mixture was stirred at −78° C. for 20 min
|
|
Rate
|
UNSPECIFIED
|
|
RPM
|
0
|
Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
at −78° C.
|
STIRRING
|
Type
|
STIRRING
|
|
Details
|
The mixture was stirred at −78° C. for 3.0 h
|
|
Duration
|
3 h
|
TEMPERATURE
|
Type
|
TEMPERATURE
|
|
Details
|
warmed up to rt over 18 h
|
|
Duration
|
18 h
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
It was quenched by addition of 1.0 N HCl (2.0 mL)
|
EXTRACTION
|
Type
|
EXTRACTION
|
|
Details
|
After extraction with EtOAc
|
WASH
|
Type
|
WASH
|
|
Details
|
washing with a solution of Na2S2O3, brine
|
DRY_WITH_MATERIAL
|
Type
|
DRY_WITH_MATERIAL
|
|
Details
|
drying over Na2SO4
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
the crude product was purified by silica gel chromatography (eluting with 5% methanol in CH2Cl2)
|
Outcomes


Product
Details
Reaction Time |
20 min |
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
C(C)OC=1C(=CC(=C(C1)B(O)O)F)OC
|
Measurements
| Type | Value | Analysis |
|---|---|---|
| AMOUNT: MASS | 210 mg | |
| YIELD: PERCENTYIELD | 80% | |
| YIELD: CALCULATEDPERCENTYIELD | 89.2% |
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |

